molecular formula C10H16N6 B7578765 N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine

N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine

Cat. No. B7578765
M. Wt: 220.27 g/mol
InChI Key: QWSJJWUPKFQABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine, also known as ETPD, is a small molecule that has gained significant attention in the scientific research community due to its potential applications in various fields. ETPD is a triazolopyrazine derivative that has been shown to exhibit a range of biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has also been shown to exhibit antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine is its versatility, as it can be easily modified to generate derivatives with different properties. N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine is its low solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine. One potential direction is the development of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, the use of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine as a building block for the synthesis of novel materials and polymers could lead to the development of new materials with interesting properties.

Synthesis Methods

The synthesis of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine involves the reaction of 3,6-diaminopyrazine-2,5-dione with ethyl chloroacetate, followed by N-methylation and triazole formation. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has been shown to exhibit antimicrobial, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. In materials science, N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has been used as a building block for the synthesis of novel polymers and materials with interesting properties. In catalysis, N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has been shown to exhibit catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction.

properties

IUPAC Name

N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-3-15(2)6-4-11-9-10-14-13-8-16(10)7-5-12-9/h5,7-8H,3-4,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSJJWUPKFQABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCNC1=NC=CN2C1=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine

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